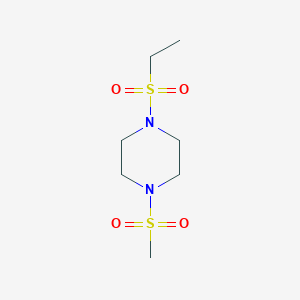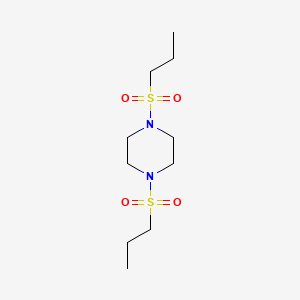
1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine is an organic compound with the molecular formula C7H16N2O4S2. It is a derivative of piperazine, a heterocyclic amine, and contains both ethylsulfonyl and methylsulfonyl functional groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Piperazine, ethylsulfonyl chloride, methylsulfonyl chloride
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or other organic solvents
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: N-alkyl or N-acyl derivatives of piperazine
Scientific Research Applications
1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both ethylsulfonyl and methylsulfonyl groups on the piperazine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C7H16N2O4S2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C7H16N2O4S2/c1-3-15(12,13)9-6-4-8(5-7-9)14(2,10)11/h3-7H2,1-2H3 |
InChI Key |
GULCYNZEZZATFE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
![N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B10883414.png)
![Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10883419.png)
![3-[Benzyl(methyl)amino]-N~1~-(4-fluorophenyl)propanamide](/img/structure/B10883424.png)


![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)
![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883454.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B10883462.png)

![N-(naphthalen-1-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10883470.png)
![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)
